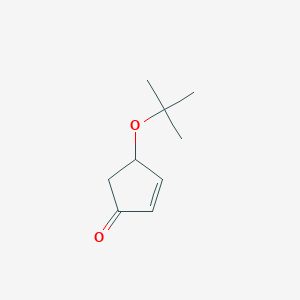

4-Tert-butoxy-cyclopent-2-enone

Description

Structure

3D Structure

Properties

CAS No. |

73448-15-4 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-9(2,3)11-8-5-4-7(10)6-8/h4-5,8H,6H2,1-3H3 |

InChI Key |

BKXMCMSBKYTEIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CC(=O)C=C1 |

Origin of Product |

United States |

Stereoselective Synthesis of 4 Tert Butoxy Cyclopent 2 Enone and Analogs

Strategies for Enantiopure Cyclopentenone Synthesis

The synthesis of enantiomerically pure cyclopentenones can be achieved through several strategic approaches, each offering distinct advantages. These strategies include leveraging the "chiral pool," employing asymmetric synthetic methodologies, and utilizing resolution techniques. nih.govacs.orgulisboa.pthud.ac.uk

Chiral Pool Approaches from Natural Precursors

The chiral pool refers to the collection of abundant, naturally occurring enantiopure compounds that can serve as starting materials in synthesis. wikipedia.org This approach is particularly advantageous when the target molecule's stereochemistry is related to that of a readily available natural product. wikipedia.org For the synthesis of chiral cyclopentenones, precursors such as amino acids, sugars, and terpenes are often utilized. wikipedia.org The inherent chirality of these natural molecules is transferred to the final product, often streamlining the synthetic sequence. wikipedia.org

For instance, an enantiodivergent synthesis of both (R)- and (S)-4-aminocyclopent-2-en-1-one derivatives has been developed starting from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one, a chiral building block. researchgate.netresearchgate.net This demonstrates how a single enantiomer from the chiral pool can be used to access both enantiomers of a target molecule through strategic synthetic manipulations. researchgate.netresearchgate.net

Asymmetric Synthetic Methodologies

Asymmetric synthesis involves the creation of chiral molecules from achiral or racemic precursors through the use of chiral catalysts or reagents. rsc.org This approach offers a high degree of flexibility and is a powerful tool for accessing a wide range of enantiopure compounds. rsc.org

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones. chem-station.comnrochemistry.com This reaction typically utilizes ruthenium (II) complexes with chiral BINAP ligands to achieve high enantioselectivity. chem-station.comnrochemistry.comharvard.edu While the direct Noyori reduction of a cyclopentenone precursor to 4-tert-butoxy-cyclopent-2-enone is not explicitly detailed in the provided context, the principles of this methodology are broadly applicable to the synthesis of chiral alcohols which can be precursors to chiral enones. chem-station.comnrochemistry.com The reduction of a suitable β-keto ester, for example, can furnish a chiral hydroxy ester with high enantiomeric excess, which can then be further elaborated to the desired cyclopentenone. harvard.edu The reaction is known for its high catalytic turnover and chemoselectivity, allowing for the reduction of ketones in the presence of other functional groups like olefins. chem-station.com

Table 1: Key Features of Noyori Asymmetric Hydrogenation

| Feature | Description |

| Catalyst | Ru(II)-BINAP and related ruthenium complexes |

| Substrates | Ketones, including β-keto esters |

| Key Advantage | High enantioselectivity and chemoselectivity |

| Noteworthy Aspect | Can be performed with very high substrate-to-catalyst ratios |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. organic-chemistry.org Chiral amines, such as derivatives of proline, can catalyze a variety of transformations, including Michael additions and aldol (B89426) reactions, to construct chiral cyclopentane (B165970) rings with high enantioselectivity. organic-chemistry.org For example, the organocatalytic asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates can lead to the formation of chiral cyclopropanes, which can be further transformed into cyclopentenone derivatives. organic-chemistry.org

Metal-catalyzed asymmetric transformations are also widely employed. organic-chemistry.org Palladium-catalyzed asymmetric allylic alkylation has been used to synthesize chiral γ-substituted cycloalkenones with good to excellent enantioselectivity. rsc.org This method allows for the introduction of various heteroatom substituents at the γ-position of cyclopentenones, cyclohexenones, and cycloheptenones. rsc.org Furthermore, rhodium-catalyzed intramolecular hydroacylation of 4-alkynals provides a direct route to cyclopentenones. organic-chemistry.org

Diastereoselective and Kinetic Resolution Techniques

Resolution techniques are employed to separate enantiomers from a racemic mixture. These methods can be highly effective for obtaining enantiopure compounds.

Enzymatic kinetic resolution (EKR) utilizes enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.netnih.govnih.gov This difference in reaction rates allows for the separation of the two enantiomers. nih.gov Lipases are particularly versatile and can be used in various organic solvents. nih.gov

A notable application is the lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate. researchgate.net This process can yield enantiomerically enriched 4-hydroxycyclopentenone derivatives, which are valuable precursors for compounds like 4-tert-butyldimethylsilyloxycyclopent-2-en-1-one. researchgate.net Similarly, a lipase-induced dynamic kinetic resolution has been successfully applied to the asymmetric synthesis of trans-4-tert-butoxy-5-hydroxycyclopent-2-enone, achieving high yield and enantiomeric excess. ulisboa.pt Novozyme 435, an immobilized form of Candida antarctica lipase (B570770) B, is a frequently used and highly effective catalyst for the resolution of various alcohols and their acylated derivatives. researchgate.netnih.gov

A specific procedure for the resolution of racemic 4-tert-butoxycyclopent-2-enone has been developed using (1S)-(-)-10-mercaptoisoborneol. documentsdelivered.com This process involves a conjugate addition, separation of the resulting diastereomers, and subsequent decomposition to yield the enantiopure (R)-(+)-4-tert-butoxycyclopent-2-enone with very high enantiomeric purity. documentsdelivered.com

Table 2: Examples of Lipase-Mediated Kinetic Resolutions for Cyclopentenone Synthesis

| Substrate | Lipase | Product | Enantiomeric Excess (ee) |

| meso-cyclopent-2-en-1,4-diacetate | Not specified | 4-(R)-hydroxycyclopen-2-en-1-(S)-acetate | Not specified |

| Racemic pyranone derivative | Not specified | trans-4-tert-butoxy-5-hydroxycyclopent-2-enone | 95% |

| Racemic 1-amino-4-hydroxycyclopentene | Not specified | (+)-1-amino-4-hydroxycyclopentene | Not specified |

| 3-benzylthia-4-hydroxycyclopentanone | Novozyme 435® | Enantiomers of 4-benzylthiacyclopent-2-enone | Very high |

Chemical Resolution Procedures for Racemic Mixtures

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the stereoselective synthesis of chiral molecules like this compound. libretexts.org Chemical resolution strategies typically involve the conversion of the enantiomeric pair into a mixture of diastereomers by reaction with a chiral resolving agent. libretexts.org These diastereomers, having distinct physical properties, can then be separated by conventional methods such as crystallization or chromatography. libretexts.org Following separation, the resolving agent is removed to yield the individual, enantiomerically pure or enriched compounds. libretexts.org

A notable example of chemical resolution for racemic this compound involves the use of a chiral thiol, specifically (1S)-(-)-10-mercaptoisoborneol. csu.edu.audocumentsdelivered.com This process begins with a conjugate addition of the chiral thiol to the racemic enone in the presence of a base like N,N,N',N'-tetramethylethylenediamine (TMEDA) in methanol. csu.edu.audocumentsdelivered.com This reaction produces a mixture of diastereomeric thioethers. csu.edu.audocumentsdelivered.com

The subsequent step involves the oxidation of the thioether mixture, for instance with m-chloroperbenzoic acid (m-CPBA), to form the corresponding sulfoxides. csu.edu.audocumentsdelivered.com The differing spatial arrangements of the substituents in the diastereomeric sulfoxides lead to differences in their physical properties, allowing for their separation. In one reported procedure, the (3R,4R,Rs)-sulfoxide isomer was selectively crystallized from the mixture. csu.edu.audocumentsdelivered.com The absolute configuration of this particular diastereomer was confirmed through X-ray crystallography. csu.edu.audocumentsdelivered.com Finally, the desired (R)-(+)-4-tert-butoxy-cyclopent-2-enone is regenerated from the separated sulfoxide (B87167) by decomposition on silica (B1680970) gel, achieving a high enantiomeric purity of ≥99.9%. csu.edu.audocumentsdelivered.com A similar sequence utilizing (1R)-(+)-10-mercaptoisoborneol can be employed to obtain the (S)-(-)-enantiomer. csu.edu.au

While not specific to this compound itself, enzymatic kinetic resolution represents another powerful chemical resolution technique. This method utilizes enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, the enzymatic kinetic resolution of a structurally related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been successfully achieved using Candida antarctica lipase B (CAL-B). mdpi.comnih.gov This lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. mdpi.comnih.gov This demonstrates the potential of enzymatic methods for the resolution of chiral building blocks containing the tert-butoxy (B1229062) group.

Table 1: Key Reagents and Outcomes in the Chemical Resolution of (±)-4-tert-butoxy-cyclopent-2-enone

| Step | Reagent(s) | Intermediate/Product | Key Outcome | Reference |

| 1 | (±)-4-tert-butoxy-cyclopent-2-enone, (1S)-(-)-10-Mercaptoisoborneol, TMEDA, Methanol | Diastereomeric thioethers | Formation of a separable mixture of diastereomers | csu.edu.audocumentsdelivered.com |

| 2 | m-Chloroperbenzoic acid (m-CPBA) | Diastereomeric sulfoxides | Oxidation to facilitate separation | csu.edu.audocumentsdelivered.com |

| 3 | Crystallization | (3R,4R,Rs)-sulfoxide isomer | Isolation of a single diastereomer | csu.edu.audocumentsdelivered.com |

| 4 | Silica gel | (R)-(+)-4-tert-butoxy-cyclopent-2-enone | Generation of the enantiomerically pure product | csu.edu.audocumentsdelivered.com |

De Novo Annulation and Cyclization Approaches to the Cyclopentenone Core

The construction of the cyclopentenone ring system from acyclic precursors, known as de novo synthesis, offers a versatile alternative to the modification of existing ring systems. These annulation and cyclization strategies allow for the introduction of various substituents and functionalities onto the cyclopentenone core.

Multicomponent Ring Assembly Reactions

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new ring, provide an efficient pathway to complex cyclopentenone structures.

Pauson-Khand Reactions

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to construct an α,β-cyclopentenone. wikipedia.orgnih.govorganic-chemistry.org This reaction is typically mediated by a metal carbonyl complex, most commonly dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.org The reaction can be performed in both an intermolecular and intramolecular fashion, with the latter being particularly useful for the synthesis of fused bicyclic systems. wikipedia.org

The generally accepted mechanism, first proposed by Magnus, involves the initial formation of a stable hexacarbonyl dicobalt alkyne complex. nih.govorganic-chemistry.org This is followed by the coordination of the alkene, insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane, migratory insertion of a carbonyl ligand, and finally, reductive elimination to release the cyclopentenone product. wikipedia.orgorganic-chemistry.org

While the classic Pauson-Khand reaction often requires stoichiometric amounts of the cobalt complex, catalytic versions have been developed using various transition metals, including rhodium and iridium. organic-chemistry.orgorganic-chemistry.org Chiral ligands can be employed in these catalytic systems to achieve enantioselective transformations. organic-chemistry.org Additives such as N-methylmorpholine N-oxide (NMO) can be used to promote the reaction under milder conditions by facilitating the removal of a CO ligand from the metal center. wikipedia.org

Table 2: Overview of the Pauson-Khand Reaction for Cyclopentenone Synthesis

| Feature | Description | Reference |

| Reaction Type | [2+2+1] Cycloaddition | wikipedia.orgnih.govorganic-chemistry.org |

| Reactants | Alkene, Alkyne, Carbon Monoxide | wikipedia.orgnih.govorganic-chemistry.org |

| Typical Catalyst | Dicobalt octacarbonyl (Co₂(CO)₈) | wikipedia.org |

| Key Intermediate | Hexacarbonyl dicobalt alkyne complex | nih.gov |

| Scope | Intermolecular and Intramolecular | wikipedia.org |

| Modern Variants | Catalytic (Rh, Ir), Asymmetric versions | organic-chemistry.orgorganic-chemistry.org |

Nazarov Cyclization and its Asymmetric Variants

The Nazarov cyclization is an acid-catalyzed reaction that converts divinyl ketones into cyclopentenones. researchgate.net The process involves the conrotatory electrocyclic closure of a pentadienyl cation intermediate, which is generated upon protonation of the divinyl ketone. researchgate.net The reaction is typically promoted by protic or Lewis acids. thieme.de

A key challenge in the Nazarov cyclization is controlling the regioselectivity of the final deprotonation step, which determines the position of the double bond in the cyclopentenone product. thieme.de To address this, silicon-directed Nazarov cyclizations have been developed. thieme.de In these variants, a trialkylsilyl group is placed on one of the vinyl moieties. The silicon group stabilizes the intermediate carbocation through hyperconjugation and directs the elimination to form the double bond where the silyl (B83357) group was located. thieme.de

The requirement for strong acids can limit the substrate scope of the classical Nazarov cyclization, as acid-sensitive functional groups may not be tolerated. thieme.de However, the development of milder conditions and catalytic asymmetric variants has expanded the utility of this reaction in modern organic synthesis.

[4+1] Cycloaddition Strategies (e.g., involving Vinylketenes, Siloxycarbenes)

[4+1] cycloaddition reactions provide a powerful method for the construction of five-membered rings by combining a four-atom component with a one-atom component.

One such strategy involves the reaction of vinylketenes with nucleophilic carbenes. acs.orgnih.govacs.org In this approach, the vinylketene acts as the four-atom component, and the nucleophilic carbene serves as the one-atom synthon. This cycloaddition has been shown to be an efficient route to highly substituted cyclopentenones. acs.orgnih.govacs.org The use of (trialkylsilyl)vinyl ketenes is particularly common in these reactions. acs.org

Another innovative [4+1] cycloaddition strategy utilizes photogenerated siloxycarbenes. tuni.finih.govnih.govacs.orgresearchgate.net These nucleophilic carbenes are generated from acylsilanes upon UV/visible light irradiation. tuni.finih.gov In a metal-free process, the photogenerated siloxycarbene can react with an electrophilic diene. tuni.finih.gov This reaction proceeds through a transient donor-acceptor cyclopropane (B1198618) intermediate, which then undergoes a rearrangement to form a highly functionalized cyclopentene (B43876). tuni.finih.govresearchgate.net This method represents a formal [4+1] cycloaddition where the diene provides the four-carbon unit and the carbene provides the single carbon atom. tuni.finih.gov

Table 3: Comparison of [4+1] Cycloaddition Strategies for Cyclopentenone/Cyclopentene Synthesis

| Strategy | 4-Atom Component | 1-Atom Component | Key Features | Reference |

| Vinylketene Cycloaddition | Vinylketene | Nucleophilic Carbene | Produces highly substituted cyclopentenones. | acs.orgnih.govacs.org |

| Siloxycarbene Cycloaddition | Electrophilic Diene | Photogenerated Siloxycarbene | Metal-free, light-induced, forms functionalized cyclopentenes. | tuni.finih.govnih.gov |

Intramolecular Cycloaddition and Condensation Pathways (e.g., Aldol Condensations)

Intramolecular reactions that form the cyclopentenone ring from a single acyclic precursor are highly efficient in terms of atom economy and stereochemical control.

A classic and widely used method for constructing cyclopentenone rings is the intramolecular aldol condensation. libretexts.orgjove.com This reaction typically starts with a 1,4-dicarbonyl compound, such as 2,5-hexanedione. libretexts.orgbohrium.comresearchgate.net In the presence of a base, an enolate is formed at one of the α-carbons. libretexts.orgjove.com This enolate then acts as a nucleophile, attacking the other carbonyl group within the same molecule to form a five-membered cyclic aldol addition product. libretexts.orgjove.com Subsequent dehydration of this aldol adduct under the reaction conditions leads to the formation of an α,β-unsaturated cyclopentenone. libretexts.orgjove.com

The formation of a five-membered ring is generally favored over a three-membered ring in the cyclization of 1,4-diketones due to the greater thermodynamic stability of the resulting cyclopentenone compared to a highly strained cyclopropene (B1174273) derivative. libretexts.org The reaction can be catalyzed by both bases and acids, and various solid catalysts, such as γ-Al₂O₃, have been shown to effectively promote the intramolecular aldol condensation to form cyclopentenones. bohrium.comresearchgate.net

Oxidative Cyclization and Functionalization Strategies (e.g., Saegusa-Ito Oxidation)

A key strategy for introducing α,β-unsaturation into carbonyl compounds to form enones like cyclopentenones is the Saegusa-Ito oxidation. wikipedia.orgnih.gov Discovered in 1978 by Takeo Saegusa and Yoshihiko Ito, this reaction has become a widely applied method in organic synthesis. wikipedia.orgnih.gov The process typically involves two main steps: the formation of a silyl enol ether from a ketone, followed by oxidation mediated by palladium(II) acetate (B1210297). wikipedia.orgnrochemistry.comsynarchive.com

The reaction mechanism involves the coordination of the palladium catalyst to the double bond of the silyl enol ether. This is followed by the elimination of the silyl group and a β-hydride elimination step, which forms the enone and a palladium hydride species. wikipedia.org This palladium hydride then undergoes reductive elimination to yield the final product, acetic acid, and Pd(0). wikipedia.org

Initially, the reaction required stoichiometric amounts of palladium(II) acetate, which made it expensive for large-scale applications. wikipedia.org A significant improvement was the use of a co-oxidant, such as benzoquinone, to regenerate the active Pd(II) catalyst from the reduced Pd(0) species, allowing for catalytic amounts of palladium to be used. wikipedia.org Modern variations have further simplified the process, and electrochemical approaches are also being explored as a more sustainable alternative. wikipedia.orgnih.gov

The Saegusa-Ito oxidation is valued for its mild reaction conditions, which allows it to be used in the late stages of complex molecule synthesis, tolerating a variety of sensitive functional groups. wikipedia.org For instance, it has been successfully employed in the total synthesis of natural products like morphine and peribysin, where it is compatible with carbamates, ethers, alkenes, and other carbonyl moieties. wikipedia.org While it is a general method for desaturation, its application is pivotal in the construction of functionalized cyclopentane rings, leading to cyclopentenone structures. nih.govoregonstate.edu

Key Features of the Saegusa-Ito Oxidation

| Feature | Description | Reference |

|---|---|---|

| Transformation | Converts silyl enol ethers to α,β-unsaturated ketones (enones). | synarchive.com |

| Key Reagent | Palladium(II) acetate (Pd(OAc)2). | wikipedia.orgsynarchive.com |

| Co-oxidant (Catalytic Variant) | Benzoquinone is often used to regenerate the Pd(II) catalyst, reducing the amount of palladium needed. | wikipedia.org |

| Selectivity (Acyclic Substrates) | Typically yields the thermodynamically more stable E-olefin product. | wikipedia.org |

| Advantages | Mild conditions, high functional group tolerance, applicable in late-stage synthesis. | wikipedia.org |

Functional Group Interconversion and Protecting Group Chemistry

The synthesis of complex cyclopentenone derivatives relies heavily on the strategic use of protecting groups and the precise interconversion of functional groups.

Strategic Protection and Deprotection of the 4-Hydroxyl and Related Functionalities (e.g., Tert-Butyldimethylsilyl Ethers)

The hydroxyl group is a common functionality in cyclopentenone precursors that often requires protection to prevent unwanted side reactions during synthesis. highfine.commasterorganicchemistry.com Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, stability under various conditions, and reliable methods for removal. highfine.commasterorganicchemistry.com

The tert-butyldimethylsilyl (TBDMS or TBS) ether is a particularly popular choice. organic-chemistry.org It is approximately 10,000 times more stable towards hydrolysis than the simpler trimethylsilyl (B98337) (TMS) ether, offering robust protection. organic-chemistry.org The TBDMS group is typically introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). organic-chemistry.orgresearchgate.netmdpi.com The steric bulk of the TBDMS group allows for the selective protection of less hindered hydroxyl groups, such as primary alcohols. highfine.com

Deprotection of TBDMS ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF) in THF. organic-chemistry.org The high strength of the silicon-fluoride bond is the driving force for this cleavage. organic-chemistry.org Alternatively, acidic conditions, like a mixture of acetic acid and water, can also be used for deprotection. organic-chemistry.org This differential stability allows for selective deprotection; for example, a TBDMS group can be removed while other protecting groups, like a p-methoxybenzyl (PMB) group, remain intact, or vice versa. highfine.com

Common Silyl Ether Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection | Relative Stability | Reference |

|---|---|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl, Et3N | K2CO3/MeOH; mild acid | Low | highfine.com |

| Triethylsilyl | TES | TESCl, Imidazole | Acid, Fluoride ions | Intermediate | highfine.com |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF/THF; Acetic Acid/H2O | Good | highfine.comorganic-chemistry.org |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | TBAF, Acid | High | highfine.com |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole | TBAF, Acid | Very High | highfine.com |

Regioselective and Stereoselective Conversions of Precursors

Accessing enantiomerically pure forms of this compound is critical for its use as a chiral building block. One effective method involves the chemical resolution of the racemic mixture. documentsdelivered.comdocumentsdelivered.com A notable procedure utilizes a chiral auxiliary, (1S)-(-)-10-mercaptoisoborneol. documentsdelivered.com This thiol undergoes a conjugate addition to racemic 4-tert-butoxycyclopent-2-enone. documentsdelivered.com The resulting mixture of diastereomeric thioethers is then oxidized to the corresponding sulfoxides. documentsdelivered.com

One of the diastereomeric sulfoxides crystallizes preferentially, allowing for its separation. documentsdelivered.com The absolute configuration of this crystalline isomer has been confirmed by X-ray crystallography. documentsdelivered.com Finally, decomposition of the purified sulfoxide on silica gel regenerates the enone, yielding (R)-(+)-4-tert-butoxycyclopent-2-enone with very high enantiomeric purity (≥99.9%). documentsdelivered.com A similar sequence starting with (1R)-(+)-10-mercaptoisoborneol can be used to prepare the (S)-(-) enantiomer. documentsdelivered.com

Once the enantiomerically pure enone is obtained, it can undergo further functional group interconversions. For example, (R)-(+)-4-tert-butoxycyclopent-2-enone can be converted to (R)-(+)-4-acetoxycyclopent-2-enone. This transformation is achieved by treating the tert-butoxy enone with a catalytic amount of iron(III) chloride (FeCl3) in acetic anhydride, resulting in an 80% yield. documentsdelivered.com This conversion demonstrates a straightforward method for modifying the functionality at the C-4 position while retaining the stereochemical integrity of the chiral center.

Reactivity and Advanced Chemical Transformations of 4 Tert Butoxy Cyclopent 2 Enone

Conjugate Addition Reactions of the Enone System

The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond in 4-tert-butoxy-cyclopent-2-enone, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is central to many of its synthetic applications.

Michael Additions and their Diastereoselectivity

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the case of this compound, the addition of enolates and other soft nucleophiles proceeds via a 1,4-addition mechanism. wikipedia.orglibretexts.org This process typically involves three key steps: deprotonation of the donor to form an enolate, nucleophilic attack of the enolate at the β-carbon of the cyclopentenone ring, and subsequent protonation of the resulting enolate. masterorganicchemistry.comlibretexts.org

The diastereoselectivity of Michael additions to this compound is a critical aspect of its synthetic utility. The bulky tert-butoxy (B1229062) group at the C-4 position exerts significant steric hindrance, directing the incoming nucleophile to the face of the cyclopentenone ring opposite to this group. This steric control often leads to the formation of a single diastereomer or a mixture with a high diastereomeric excess. For instance, the addition of curcumins to arylidenemalonates has been shown to proceed with complete diastereoselectivity in many cases. beilstein-journals.org The stereochemical outcome is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of additives or catalysts. researchgate.net

Table 1: Examples of Michael Addition Reactions

| Nucleophile | Product | Diastereoselectivity | Reference |

| Malonic Esters | Substituted cyclopentanone (B42830) | High | libretexts.org |

| Curcumins | Functionalized cyclohexanones | Complete in most cases | beilstein-journals.org |

| Alkylidene Oxindoles | Michael adducts | Moderate to high | beilstein-journals.org |

Nucleophilic Additions and Substitutions

Beyond Michael additions, this compound undergoes nucleophilic additions with a variety of reagents. masterorganicchemistry.com The regioselectivity of these additions, whether they occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition), is largely dependent on the nature of the nucleophile. libretexts.org "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, attacking the carbonyl carbon directly. masterorganicchemistry.com In contrast, "soft" nucleophiles, like Gilman reagents (organocuprates), enamines, and thiols, preferentially undergo 1,4-conjugate addition. wikipedia.orgmasterorganicchemistry.com

Nucleophilic substitution reactions at the C-4 position, while less common, can also be achieved. These reactions typically require activation of the leaving group or proceed through an addition-elimination mechanism. The stereochemistry of these substitutions is often controlled by the existing stereocenter at C-4, potentially allowing for stereoinvertive processes. nih.gov

Cycloaddition Chemistry Involving the Cyclopentenone Moiety

The carbon-carbon double bond of this compound can participate in various cycloaddition reactions, providing access to complex polycyclic structures.

Diels-Alder Reactions as Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to construct six-membered rings. mychemblog.comlibretexts.org In this reaction, this compound acts as a dienophile, reacting with a conjugated diene. The electron-withdrawing carbonyl group activates the double bond of the cyclopentenone, making it a more reactive dienophile. youtube.com

The stereoselectivity of the Diels-Alder reaction involving this compound is a key feature. The reaction typically favors the formation of the endo product, a consequence of secondary orbital interactions between the diene and the dienophile in the transition state. mychemblog.com The bulky tert-butoxy group can further influence the facial selectivity of the diene's approach, leading to high diastereoselectivity in the formation of the bicyclic adduct. For instance, the reaction of chiral cyclopropenyl ketones with dienes has shown high diastereoselectivity. nih.gov

Photochemical [2+2] Cycloaddition Reactions and their Scope

Photochemical [2+2] cycloadditions represent a versatile method for the synthesis of four-membered rings. nsf.govacs.org When subjected to ultraviolet irradiation, this compound can undergo cycloaddition with alkenes to form cyclobutane (B1203170) derivatives. wikipedia.orgorganicreactions.org This reaction proceeds through the excitation of the enone to a triplet state, which then reacts with the alkene in a stepwise manner. wikipedia.org

The scope of these reactions is broad, allowing for the use of a variety of alkene partners. researchgate.net The regioselectivity of the cycloaddition, leading to either "head-to-head" or "head-to-tail" isomers, is influenced by both steric and electronic factors. wikipedia.org The stereochemistry of the newly formed cyclobutane ring is often controlled by the geometry of the reactants and the reaction conditions. These photochemical methods provide access to complex polycyclic systems that can be further elaborated into natural products and other target molecules. organicreactions.org

Stereoselective Functionalization of the Unsaturated Ring

The presence of the chiral tert-butoxy group at the C-4 position makes this compound a valuable substrate for stereoselective functionalization of the cyclopentenone ring. Asymmetric synthesis strategies often leverage this existing stereocenter to control the stereochemical outcome of subsequent transformations. youtube.com

For example, the diastereoselective construction of cyclopent-2-enone-4-ols has been achieved from aldehydes and 1,2-allenones catalyzed by N-heterocyclic carbenes, highlighting the potential for creating new stereocenters with high control. rsc.org The reduction of the carbonyl group or the double bond can also be performed with high diastereoselectivity, influenced by the directing effect of the tert-butoxy group. The stereoselective reduction of 4-tert-butylcyclohexanone, a related system, demonstrates the principle of how a bulky substituent can control the approach of a reagent. youtube.com These stereoselective transformations are crucial for the synthesis of enantiomerically pure compounds with applications in medicinal chemistry and materials science.

Oxidative and Rearrangement Reactions

The ketone functionality and the cyclic nature of the core structure of this compound allow for interesting oxidative and rearrangement reactions, including ring expansions and contractions.

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester, or in the case of a cyclic ketone, a lactone. researchgate.netwikipedia.orgsigmaaldrich.com This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. researchgate.netsigmaaldrich.comorganic-chemistry.org The reaction proceeds through the Criegee intermediate, formed by the addition of the peroxyacid to the ketone. researchgate.net This is followed by the migration of one of the α-carbon substituents to the adjacent oxygen atom, with the more substituted carbon atom generally having a higher migratory aptitude. organic-chemistry.orglibretexts.org

For this compound, the Baeyer-Villiger oxidation would be expected to yield a six-membered lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In this case, the migration of the more substituted C5 carbon would be favored over the C2 carbon of the enone system. It is important to note that in some cases, the double bond can also be epoxidized by the peroxyacid, leading to potential side products. youtube.com However, in many instances, the Baeyer-Villiger oxidation can be faster than epoxidation. youtube.com

| Aspect | Description | Reference |

|---|---|---|

| Transformation | Cyclic Ketone → Lactone | researchgate.netwikipedia.org |

| Typical Reagents | m-CPBA, Peroxyacetic acid, H₂O₂ | researchgate.netsigmaaldrich.comorganic-chemistry.org |

| Mechanism | Formation of Criegee intermediate followed by substituent migration. | researchgate.net |

| Regioselectivity | Determined by the migratory aptitude of the α-carbons (more substituted migrates preferentially). | organic-chemistry.orglibretexts.org |

The five-membered ring of this compound derivatives can be manipulated through ring expansion and contraction reactions to access different ring sizes.

Ring Expansions: Ring expansion of cyclic ketones can be achieved through various methods. One common strategy is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to form a carbocation that undergoes rearrangement. For cyclopentanone derivatives, this can lead to cyclohexanones. Photochemical reactions can also induce ring expansions. researchgate.netrsc.org For instance, the irradiation of certain cyclic ketones can lead to the formation of carbenes, which can then undergo intramolecular reactions to form larger rings. Rhodium-catalyzed ring-expansion reactions of cyclobutenones to cyclopentenones have also been reported, proceeding via a C-C bond cleavage. rsc.org

Ring Contractions: The Favorskii rearrangement is a classic method for the ring contraction of cyclic α-halo ketones. nrochemistry.comwikipedia.orgadichemistry.comnumberanalytics.com This reaction is carried out in the presence of a base, such as an alkoxide. adichemistry.com The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a ring-contracted carboxylic acid ester. wikipedia.orgadichemistry.com To apply this to a derivative of this compound, the double bond would first need to be saturated, followed by α-halogenation of the resulting cyclopentanone. The subsequent treatment with a base would then induce the ring contraction to a cyclobutanecarboxylic acid derivative.

| Reaction Type | Named Reaction/Method | Starting Material Prerequisite | Product | Reference |

|---|---|---|---|---|

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | β-Amino alcohol derivative | Six-membered ring ketone | researchgate.net |

| Ring Expansion | Photochemical Rearrangement | Cyclic ketone | Expanded ring system | researchgate.netrsc.org |

| Ring Contraction | Favorskii Rearrangement | α-Halo cyclic ketone | Ring-contracted carboxylic acid derivative | wikipedia.orgadichemistry.comnumberanalytics.com |

Applications of 4 Tert Butoxy Cyclopent 2 Enone in Complex Target Molecule Synthesis

Synthesis of Prostaglandins (B1171923) and Eicosanoid Analogues

Prostaglandins and other eicosanoids are a class of lipid compounds that exhibit a wide range of physiological effects and are consequently important targets for synthetic chemists. The core structure of many prostaglandins is based on a cyclopentane (B165970) ring, making cyclopentenone derivatives valuable precursors. While the synthesis of prostaglandins is a well-established field, with numerous strategies developed over the years, a specific, documented application of 4-tert-butoxy-cyclopent-2-enone as a direct precursor in the synthesis of prostaglandins or their analogues could not be identified in the current body of scientific literature. Research in this area often highlights the use of other functionalized cyclopentenones, such as 4-hydroxycyclopent-2-enone, as key intermediates.

Construction of Diverse Natural Product Skeletons

The synthesis of natural products, with their vast structural diversity and biological activity, represents a significant challenge and a driving force in the advancement of organic chemistry. The cyclopentane ring is a common motif in many natural products, including alkaloids, terpenes, and polyketides.

Alkaloid, Terpene, and Polyketide Syntheses

Despite the prevalence of the cyclopentane moiety in these classes of natural products, a thorough review of the scientific literature did not reveal specific examples where this compound has been employed as a key starting material or intermediate in the total synthesis of alkaloids, terpenes, or polyketides. Synthetic strategies for these molecules are highly varied and depend on the specific target, often utilizing other cyclic or acyclic precursors.

Specific Examples: Clavulolactones and Coriolin (B1246448)

Clavulolactones and coriolin are examples of complex natural products that feature a cyclopentane or cyclopentenone ring system. The total synthesis of these molecules has been the subject of considerable research. However, detailed investigations of published synthetic routes for both clavulolactones and coriolin did not indicate the use of this compound as a building block. The syntheses of these intricate molecules typically involve multistep sequences starting from different, often more complex, precursors.

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The development of chiral auxiliaries and ligands is crucial for controlling the stereochemical outcome of chemical reactions, a fundamental aspect of modern organic synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, while chiral ligands coordinate to a metal catalyst to create a chiral environment. Although a wide array of chiral molecules are used for these purposes, there is no available scientific literature to suggest that this compound has been developed or utilized as a chiral auxiliary or as a precursor for the synthesis of chiral ligands for asymmetric catalysis. A procedure for the resolution of racemic 4-tert-butoxycyclopent-2-enone to its individual enantiomers has been reported, which is a prerequisite for its potential use in asymmetric synthesis, but further applications in this context have not been described. documentsdelivered.com

Strategic Intermediacy in the Total Synthesis of Polyfunctionalized Carbocycles

Polyfunctionalized carbocycles are important structural motifs found in many biologically active compounds and are valuable targets in organic synthesis. The strategic use of versatile building blocks is key to the efficient construction of these complex structures. While this compound possesses functionalities that could, in principle, be exploited for the synthesis of more complex carbocyclic systems, a review of the literature did not provide specific examples of its use as a strategic intermediate in the total synthesis of polyfunctionalized carbocycles.

Computational and Mechanistic Investigations of 4 Tert Butoxy Cyclopent 2 Enone Systems

Quantum Chemical Studies of Reaction Pathways and Energetics (e.g., DFT Calculations)

While specific Density Functional Theory (DFT) calculations for the reaction pathways and energetics of 4-tert-butoxy-cyclopent-2-enone are not extensively documented in publicly available literature, mechanistic hypotheses for related systems provide a framework for understanding its formation. The synthesis of the closely related trans-4-tert-butoxy-5-hydroxycyclopent-2-enone from a pyranone precursor is proposed to proceed through a mechanism involving the cyclization of an enol intermediate formed by the electrocyclic ring opening of the pyranone. nih.gov

This proposed pathway suggests a multi-step process where the initial pyranone undergoes a base-catalyzed rearrangement. The key intermediate is a highly reactive enol species which then cyclizes to form the cyclopentenone ring system. DFT calculations on analogous systems, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, have been used to elucidate the favorability of different reaction pathways, involving processes like nucleophilic substitution, intramolecular additions, and rearrangements. rsc.org Such computational approaches could be instrumental in mapping the potential energy surface for the pyranone-to-cyclopentenone rearrangement, identifying transition states, and calculating activation barriers for each step. This would provide a quantitative understanding of the reaction kinetics and the factors governing the formation of the this compound scaffold.

Further DFT studies would be invaluable to explore the influence of the bulky tert-butoxy (B1229062) group on the energetics of the reaction, as well as the role of different catalysts and solvent environments in modulating the reaction pathway.

Elucidation of Stereocontrol Mechanisms in Asymmetric Transformations

The control of stereochemistry is paramount in the synthesis of chiral molecules, and the asymmetric transformations involving this compound derivatives have been a subject of detailed investigation. A significant breakthrough in this area has been the development of a direct asymmetric synthesis of trans-4-tert-butoxy-5-hydroxycyclopent-2-enone with high enantiomeric excess (95% ee). nih.gov This was achieved through a lipase-induced dynamic kinetic resolution (DKR).

Dynamic kinetic resolution is a powerful strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. princeton.edu In the case of the synthesis of trans-4-tert-butoxy-5-hydroxycyclopent-2-enone, the process involves two key catalytic cycles: the enzymatic acylation of one enantiomer of the racemic hydroxycyclopentenone and the racemization of the unreacted enantiomer. nih.gov

The generally accepted guidelines for an effective DKR process are outlined in the table below:

| Guideline | Description |

| Irreversibility | The kinetic resolution step should be irreversible to ensure high enantioselectivity. |

| Enantiomeric Ratio (E) | The ratio of the rate constants for the fast-reacting (kR) and slow-reacting (kS) enantiomers (E = kR/kS) should be high, typically greater than 20. |

| Racemization Rate | The rate of racemization (kinv) should be at least equal to or greater than the rate of reaction of the fast-reacting enantiomer to prevent its depletion. |

| High Racemization Rate for Moderate Selectivity | If the enantioselectivity is moderate, the racemization rate should be significantly higher than the reaction rate of the fast-reacting enantiomer. |

The mechanism of stereocontrol in this lipase-catalyzed DKR is attributed to the specific recognition of one enantiomer by the active site of the lipase (B570770). The enzyme selectively acylates one enantiomer, leaving the other to undergo racemization, thus funneling the entire racemic mixture towards the desired acylated product. The efficiency of this process highlights the remarkable ability of enzymes to differentiate between subtle differences in the three-dimensional arrangement of atoms in chiral molecules.

Spectroscopic and Kinetic Analyses of Reaction Intermediates

Direct spectroscopic and kinetic analysis of reaction intermediates for transformations specifically involving this compound is not widely reported. However, studies on related systems provide insights into the methodologies that could be employed. For instance, in the rearrangement of pyranones to cyclopentenones, the proposed enol intermediate is a transient species. nih.gov Techniques such as transient absorption spectroscopy or rapid-injection NMR could potentially be used to detect and characterize such short-lived intermediates.

Kinetic studies are crucial for understanding the rates of the individual steps in a reaction mechanism and for optimizing reaction conditions. In the context of the dynamic kinetic resolution of trans-4-tert-butoxy-5-hydroxycyclopent-2-enone, a detailed kinetic model would be necessary to understand the interplay between the enzymatic resolution and the racemization process. Kinetic modeling of lipase-catalyzed DKR of other substrates has been successfully performed, taking into account factors like substrate inhibition and the reversibility of the reaction. nih.gov

A typical kinetic model for a lipase-catalyzed resolution would involve determining the Michaelis-Menten parameters for each enantiomer, as well as the rate constant for the racemization step. These parameters can be obtained by fitting experimental concentration-time data to a set of differential equations that describe the reaction system. Such an analysis would provide a quantitative measure of the efficiency of the DKR process and allow for the optimization of catalyst loading, substrate concentration, and other reaction parameters.

Modeling of Molecular Recognition and Chiral Induction Processes

The high degree of stereoselectivity observed in the enzymatic resolution of this compound derivatives is a direct consequence of precise molecular recognition and chiral induction by the lipase catalyst. While specific molecular docking studies for this compound with lipase are not available, the principles of enzyme-substrate interactions are well-established and can be applied to this system.

Molecular docking simulations are a powerful tool to visualize and analyze the binding of a ligand to the active site of a protein. researchgate.net For the lipase-catalyzed resolution of trans-4-tert-butoxy-5-hydroxycyclopent-2-enone, docking studies could reveal how the different enantiomers fit into the enzyme's active site. Key interactions, such as hydrogen bonds and hydrophobic interactions between the substrate and the amino acid residues of the lipase, determine the binding affinity and the orientation of the substrate for catalysis.

The chiral induction process is governed by the subtle differences in these interactions for the two enantiomers. The active site of the lipase acts as a chiral environment that preferentially binds and orients one enantiomer for the acylation reaction, while the other enantiomer binds less favorably. The table below summarizes the key molecular interactions that are typically investigated in molecular docking studies of lipase-inhibitor complexes. nih.gov

| Interaction Type | Description |

| Hydrogen Bonding | Formation of hydrogen bonds between the substrate and amino acid residues in the active site. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the substrate and hydrophobic pockets in the enzyme. |

| Salt Bridges | Electrostatic interactions between charged groups on the substrate and the enzyme. |

| π-π Stacking | Interactions between aromatic rings of the substrate and aromatic amino acid residues. |

By building a computational model of the enzyme-substrate complex, it is possible to rationalize the observed enantioselectivity and even predict the outcome of resolutions with different substrates or modified enzymes. Such models are invaluable for the rational design of more efficient and selective biocatalytic systems for the synthesis of valuable chiral building blocks like this compound and its derivatives.

Future Research Directions and Emerging Trends for 4 Tert Butoxy Cyclopent 2 Enone

Development of Sustainable and Greener Synthetic Routes

In line with the growing emphasis on environmental responsibility in the chemical industry, a significant research direction is the development of sustainable and "green" methods for synthesizing 4-tert-butoxy-cyclopent-2-enone. This involves a holistic approach to minimizing the environmental footprint of the synthetic process.

Key principles of green chemistry are being applied to revolutionize the synthesis of cyclopentenone derivatives. researchgate.netnih.gov A primary focus is on atom economy , which seeks to design synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thus generating minimal waste. numberanalytics.comnumberanalytics.comnih.govrsc.org This can be achieved through the development of cascade reactions or cycloadditions that construct the cyclopentenone ring in a highly efficient manner. nih.gov

Another critical area is the exploration of renewable feedstocks . Researchers are investigating methods to produce cyclopentanone (B42830), a related core structure, from biomass-derived molecules like furfural (B47365). higfly.eursc.orgacs.orgrsc.org This shift from petroleum-based starting materials to renewable resources is a cornerstone of sustainable chemistry. researchgate.netrsc.org The use of furfural, which can be obtained from the dehydration of sugars found in hemicellulose, presents a promising avenue for the greener production of cyclopentenone-based compounds. acs.orgresearchgate.net

Furthermore, the development of synthetic routes that utilize environmentally benign solvents and catalysts is paramount. nih.gov This includes employing safer alternatives like water or ionic liquids and developing solid catalysts that are non-toxic and can be easily recovered and reused. nih.govthieme-connect.de

Table 1: Principles of Green Chemistry and Their Potential Application in the Synthesis of this compound

| Green Chemistry Principle | Potential Application |

| Atom Economy | Designing syntheses, such as pericyclic reactions, that maximize the incorporation of starting materials into the final product. nih.gov |

| Use of Renewable Feedstocks | Utilizing biomass-derived platform molecules like furfural as a starting point for the synthesis. higfly.eursc.org |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. thieme-connect.de |

| Catalysis | Employing highly selective and recyclable catalysts, including biocatalysts and solid-supported catalysts, to minimize waste and improve efficiency. researchgate.netthieme-connect.de |

| Design for Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure, potentially utilizing alternative energy sources like photochemistry or mechanochemistry. thieme-connect.de |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Modern organic synthesis relies heavily on catalysis, and the quest for more efficient and selective catalysts for the synthesis of this compound is a major research frontier. The cyclopentenone unit is a valuable synthon for creating a wide array of bioactive molecules, making the development of advanced catalytic methods particularly important. acs.org

A key focus is on asymmetric catalysis to produce enantiomerically pure versions of substituted cyclopentenones. acs.orgnih.gov This is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. Researchers are actively developing chiral organocatalysts, such as those based on prolinol ethers, and transition-metal complexes to control the stereochemical outcome of reactions. nih.govuni-regensburg.de The Nazarov cyclization, a powerful method for cyclopentenone synthesis, has seen significant advances in its enantioselective variants through the use of chiral Brønsted acids and gold(I) catalysts. nih.govwikipedia.org

Tandem or cascade catalysis , where multiple chemical transformations are carried out in a single reaction vessel, offers a streamlined approach to complex molecule synthesis. nih.gov This strategy improves efficiency by reducing the number of purification steps and minimizing solvent usage. For instance, a one-pot, multicatalytic reaction has been developed to create highly functionalized cyclopentanones with excellent enantioselectivity. nih.govacs.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, presents an attractive green alternative. oup.comoup.com Enzymes operate under mild conditions and often exhibit exceptional selectivity. The use of immobilized whole-cell biocatalysts containing enzymes like cyclopentanone monooxygenase is being explored for the enantioselective synthesis of cyclopentenone derivatives. oup.comoup.com This approach not only enhances sustainability but also offers improved stability and reusability of the catalyst. oup.comoup.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Bridging the gap between laboratory-scale discovery and industrial-scale production is a significant challenge in chemical manufacturing. Flow chemistry and automated synthesis are emerging as transformative technologies to address this challenge for the production of this compound and other fine chemicals. contractpharma.comlifescienceintegrates.com

Flow chemistry , where reactions are performed in continuous-flow reactors rather than in traditional batch vessels, offers numerous advantages. ajinomoto.com These include superior control over reaction parameters like temperature and pressure, enhanced safety due to smaller reaction volumes, and increased efficiency. contractpharma.comlifescienceintegrates.com The development of multi-step continuous-flow processes for the synthesis of functionalized cyclopentenones from readily available starting materials is an active area of research. scite.ai This technology is particularly well-suited for hazardous reactions and can lead to higher quality products with better impurity profiles. contractpharma.com

Automated synthesis platforms , which utilize robotics and computational tools, can dramatically accelerate the process of reaction discovery and optimization. numberanalytics.com These systems allow for the rapid screening of a wide range of catalysts, reagents, and reaction conditions, enabling chemists to quickly identify the most efficient synthetic routes. The integration of these platforms with flow chemistry setups can create highly efficient and automated manufacturing processes.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reactor Type | Stirred tank reactor | Tube or packed bed reactor contractpharma.com |

| Reaction Volume | Large, single vessel | Small, distributed volume lifescienceintegrates.com |

| Heat & Mass Transfer | Often limited | Highly efficient lifescienceintegrates.com |

| Safety | Higher risk with hazardous reactions | Inherently safer ajinomoto.com |

| Process Control | Less precise | Precise control over parameters ajinomoto.com |

| Scalability | Complex scale-up | Straightforward scaling-out lifescienceintegrates.com |

| Product Quality | Potential for batch-to-batch variability | Consistent product quality contractpharma.com |

Design of Advanced Functionalities Based on the Cyclopentenone Core for Materials Science Applications

While this compound has primarily been utilized as an intermediate in organic synthesis, its inherent structural and electronic features make it a compelling candidate for the development of advanced materials. The rigid cyclopentenone core, with its reactive alkene and carbonyl groups, provides a versatile platform for creating novel functional materials. wikipedia.org

In polymer science , the cyclopentenone moiety can be incorporated into polymer backbones to create new materials with unique thermal, mechanical, and optical properties. The double bond offers a site for polymerization, while the ketone can be used for subsequent functionalization or cross-linking, allowing for the fine-tuning of material properties.

The electronic properties of the cyclopentenone ring are also being explored for applications in organic electronics . The conjugated system of the enone could be leveraged in the design of novel organic semiconductors or other components for electronic devices. Recent research has explored palladium-catalyzed reactions to form cyclopentenones that could be useful in this field. acs.orgacs.org

In the realm of supramolecular chemistry , the cyclopentenone unit can participate in the formation of complex, ordered structures through non-covalent interactions. Recent studies have shown that cyclopentene (B43876) derivatives can form pseudo-cyclic motifs through weak hydrogen bonding and other intramolecular interactions, highlighting their potential as building blocks for self-assembling systems. nih.gov These organized assemblies could have applications in areas such as drug delivery and catalysis.

Q & A

Q. What are the primary synthetic routes for 4-Tert-butoxy-cyclopent-2-enone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions or oxidation/reduction pathways . For example:

- Condensation : Analogous to benzyl acetone synthesis (), tert-butoxy groups can be introduced via nucleophilic substitution under alkaline conditions.

- Oxidation : The tert-butoxy-protected cyclopentenone may be derived from precursor alcohols using oxidizing agents like KMnO₄ or CrO₃ ().

- Key Factors : Temperature (50–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of tert-butoxy precursors significantly impact yield (60–85%) and purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H-NMR : Look for α,β-unsaturated ketone protons (δ 5.8–6.5 ppm, doublets) and tert-butoxy CH₃ groups (δ 1.2–1.4 ppm, singlet) ().

- MS (EI) : Molecular ion peak at m/z ~168 (C₁₀H₁₆O₂), with fragmentation patterns indicating loss of CO (28 amu) or tert-butoxy groups.

- IR : Strong C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) ().

Q. How does the tert-butoxy group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : The bulky tert-butoxy group enhances steric protection, reducing decomposition up to 150°C ().

- pH Sensitivity : Stable in neutral conditions but prone to acid-catalyzed hydrolysis (e.g., in HCl/THF, 50% degradation after 24 hours at pH 2) ().

- Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents ().

Advanced Research Questions

Q. What mechanistic pathways explain the regioselectivity observed in Diels-Alder reactions involving this compound?

- Methodological Answer :

- The electron-withdrawing ketone group increases dienophile reactivity , while the tert-butoxy group directs endo selectivity via steric effects. Computational modeling (DFT) predicts a ΔG‡ reduction of 5–8 kcal/mol for endo vs. exo pathways ().

- Experimental validation: Use low-polarity solvents (e.g., toluene) to favor endo products (>80% selectivity) ().

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

- Methodological Answer :

- Data Triangulation : Cross-reference bioassays (e.g., IC₅₀ values) with structural analogs ().

- Controlled Variables : Standardize solvent (DMSO vs. ethanol), cell lines (HEK293 vs. HeLa), and assay protocols (MTT vs. ATP-based) ().

- Meta-Analysis : Use tools like RevMan or R to aggregate data and identify outlier studies ().

Q. What computational modeling approaches are validated for predicting the stereochemical outcomes of cycloaddition reactions with this compound?

- Methodological Answer :

- Software : Gaussian (DFT) or AutoDock for docking studies ().

- Parameters : B3LYP/6-31G* basis set for geometry optimization; solvent effects modeled via PCM.

- Validation : Compare predicted vs. experimental NOESY/ROESY data for diastereomer ratios ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.